molecular formula C20H27N5O3 B6086882 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide

Cat. No.: B6086882
M. Wt: 385.5 g/mol
InChI Key: NZBLHBIOKGWIRJ-UHFFFAOYSA-N
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Description

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-2-28-18-7-4-3-6-16(18)15-24-12-9-22-20(27)17(24)14-19(26)21-10-13-25-11-5-8-23-25/h3-8,11,17H,2,9-10,12-15H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLHBIOKGWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the piperazine intermediate with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydride.

    Acetylation: The acetylation of the piperazine derivative is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Pyrazole Moiety: The final step involves the introduction of the pyrazole moiety. This can be achieved by reacting the acetylated piperazine derivative with 2-pyrazol-1-ylethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring, potentially yielding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
  • 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]ethanol
  • 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]propanoic acid

Uniqueness

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide is unique due to the presence of both the pyrazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions with various biological targets, making it a versatile compound in scientific research.

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